
E3 ligase Ligand 1
説明
E3 リガーゼリガンド 1 は、真核細胞のほとんどのタンパク質の分解に関与するユビキチン-プロテアソーム系において重要な役割を果たす化合物です。このシステムは、タンパク質レベルを調節し、損傷したタンパク質や誤って折り畳まれたタンパク質を除去することにより、細胞の恒常性を維持するために不可欠です。 E3 リガーゼリガンド 1 は、特定の E3 ユビキチンリガーゼと相互作用します。E3 ユビキチンリガーゼは、ユビキチンを標的タンパク質に転移して、プロテアソームによる分解のために標識化する酵素です .
作用機序
E3 リガーゼリガンド 1 は、ユビキチンを標的タンパク質に転移して、プロテアソームによる分解のために標識することにより、その効果を発揮します。このプロセスには、E3 リガーゼ、E2 酵素、標的タンパク質の三者複合体の形成が含まれます。 E3 リガーゼは、特定の標的タンパク質を認識して結合することにより、特異性を提供し、E2 酵素は活性化されたユビキチン分子を運びます . ユビキチンが標的タンパク質に転移されると、ポリユビキチン化を受け、プロテアソームがタンパク質を分解するようにシグナルを送ります .
6. 類似の化合物との比較
E3 リガーゼリガンド 1 は、PROTAC の開発に使用されるものなど、他の E3 リガーゼリガンドと比較することができます。類似の化合物には、以下のようなものがあります。
セレブロン (CRBN) リガンド: これらのリガンドは、セレブロン E3 リガーゼを介してタンパク質を分解するために標的とする PROTAC の開発に使用されます.
フォン・ヒッペル・リンダウ (VHL) リガンド: これらのリガンドは、フォン・ヒッペル・リンダウ E3 リガーゼを介してタンパク質を分解するために標的とする PROTAC の開発に使用されます.
マウスダブルミニット2 ホモログ (MDM2) リガンド: これらのリガンドは、MDM2 E3 リガーゼを介してタンパク質を分解するために標的とする PROTAC の開発に使用されます.
E3 リガーゼリガンド 1 は、特定の E3 リガーゼと相互作用し、タンパク質の標的分解を促進する能力においてユニークであり、研究や治療用途のための貴重なツールとなっています .
生化学分析
Biochemical Properties
E3 Ligase Ligand 1 plays a significant role in the ubiquitination process, which is involved in almost all life activities of eukaryotes . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2, forming a three-enzyme ubiquitination cascade . The this compound transfers the ubiquitin protein to attach the lysine site of targeted substrates .
Cellular Effects
The this compound influences cell function by regulating various biological processes and cellular responses to stress signals associated with cancer development . It is involved in the degradation and replacement of proteins in cells, which is essential for maintaining cellular homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level by catalyzing the ubiquitination process . It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression . It interacts with enzymes such as ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .
準備方法
合成経路と反応条件: E3 リガーゼリガンド 1 の合成には、ユビキチンとユビキチン活性化酵素 (E1) のシステイン残基との間に高エネルギーチオエステル結合を形成するなど、いくつかのステップが含まれます。 その後、ユビキチンはユビキチン結合酵素 (E2) に転移され、最終的に E3 リガーゼを介して標的タンパク質に転移されます . 反応条件には、通常、アデノシン三リン酸 (ATP) と特定の緩衝液系を使用し、酵素と基質の安定性を維持します。
工業生産方法: E3 リガーゼリガンド 1 の工業生産では、多くの場合、組換えDNA技術を使用して、細菌または酵母発現系において酵素を大量に生産します。 その後、クロマトグラフィー技術を使用して酵素を精製し、研究や治療用途に適した高純度製品を得ます .
3. 化学反応解析
反応の種類: E3 リガーゼリガンド 1 は、主にユビキチン化反応を起こします。この反応では、標的タンパク質のライシン、セリン、スレオニン、またはシステイン残基にユビキチンを転移します . このプロセスは、2 つの主要なステップに分けられます。1 つは、ユビキチンと E2 酵素との間にチオエステル結合を形成すること、もう 1 つは E3 リガーゼを介してユビキチンを標的タンパク質に転移することです .
一般的な試薬と条件: ユビキチン化プロセスには、ATP、ユビキチン、E1、E2、および E3 酵素に加えて、これらの成分の安定性と活性を維持するための特定の緩衝液系が必要です . 反応条件は、通常、細胞環境を模倣するために生理学的 pH と温度で行われます。
生成される主要な生成物: ユビキチン化反応の主要な生成物は、ポリユビキチン化タンパク質であり、プロテアソームによって認識され分解されます . このプロセスにより、小さなペプチドと遊離ユビキチン分子が生成され、これらはさらなるユビキチン化反応のために再利用することができます .
化学反応の分析
Types of Reactions: E3 ligase Ligand 1 primarily undergoes ubiquitination reactions, where it facilitates the transfer of ubiquitin to lysine, serine, threonine, or cysteine residues on target proteins . This process can be divided into two main steps: the formation of a thioester bond between ubiquitin and the E2 enzyme, followed by the transfer of ubiquitin to the target protein via the E3 ligase .
Common Reagents and Conditions: The ubiquitination process requires ATP, ubiquitin, E1, E2, and E3 enzymes, along with specific buffer systems to maintain the stability and activity of these components . The reaction conditions typically involve physiological pH and temperature to mimic the cellular environment.
Major Products Formed: The primary product of the ubiquitination reaction is a polyubiquitinated protein, which is recognized and degraded by the proteasome . This process results in the generation of small peptides and free ubiquitin molecules that can be recycled for further ubiquitination reactions .
科学的研究の応用
Key Applications
-
Cancer Therapy
- Mechanism : E3 ligase Ligand 1 is utilized in PROTACs to target and degrade oncoproteins, which are proteins that promote cancer cell growth. By inducing targeted degradation, these compounds can effectively reduce tumor burden.
- Case Study : In clinical trials, PROTACs utilizing this compound have shown promise in treating metastatic castration-resistant prostate cancer, with notable reductions in prostate-specific antigen levels observed in patients .
-
Neurological Disorders
- Potential : The targeted degradation of misfolded or aggregated proteins implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's is a promising application of this compound. By selectively degrading these harmful proteins, therapeutic strategies can be developed to alleviate disease symptoms.
- Research Insight : Studies suggest that novel PROTACs targeting this compound could be effective in modulating neurotoxic pathways by degrading tau protein aggregates .
-
Immunological Diseases
- Therapeutic Development : this compound may also be leveraged to target proteins involved in autoimmune responses. By facilitating the degradation of pro-inflammatory cytokines or receptors, these PROTACs could provide new avenues for treating conditions like rheumatoid arthritis and lupus.
- Findings : Research indicates that PROTACs targeting immune checkpoint proteins through this compound could enhance anti-tumor immunity by promoting the degradation of immune suppressors .
Chemical Properties and Optimization
The design and optimization of this compound focus on enhancing ligand affinity and specificity. Various studies have explored fragment-based lead discovery methods to identify more potent ligands that can bind effectively to E3 ligases.
- Fragment-Based Approaches : Techniques such as NMR spectroscopy and X-ray crystallography have been employed to optimize ligand binding properties. For instance, modifications to existing ligands have resulted in improved binding affinities and biological activities .
Challenges and Future Directions
Despite the promising applications of this compound, several challenges remain:
- Ligand Specificity : Ensuring that PROTACs selectively degrade target proteins without affecting others is crucial for minimizing side effects.
- Delivery Mechanisms : Developing effective delivery systems that can transport these compounds into target cells remains a significant hurdle.
Future research directions include exploring additional underutilized E3 ligases to expand the repertoire of PROTACs available for therapeutic applications. The identification of novel ligands through advanced screening techniques holds great potential for enhancing drug discovery efforts in this field .
類似化合物との比較
E3 ligase Ligand 1 can be compared to other E3 ligase ligands, such as those used in the development of PROTACs. Some of the similar compounds include:
Cereblon (CRBN) Ligands: These ligands are used in the development of PROTACs that target proteins for degradation via the cereblon E3 ligase.
Von Hippel-Lindau (VHL) Ligands: These ligands are used in PROTACs that target proteins for degradation via the von Hippel-Lindau E3 ligase.
Mouse Double Minute 2 Homolog (MDM2) Ligands: These ligands are used in PROTACs that target proteins for degradation via the MDM2 E3 ligase.
This compound is unique in its ability to interact with specific E3 ligases and facilitate the targeted degradation of proteins, making it a valuable tool for research and therapeutic applications .
生物活性
E3 ligases play a crucial role in the ubiquitin-proteasome system, mediating the attachment of ubiquitin to substrate proteins, which marks them for degradation. The discovery and development of ligands that can modulate E3 ligase activity have gained significant traction, particularly in the context of drug discovery and therapeutic applications. This article focuses on the biological activity of E3 Ligase Ligand 1 (E3L1), exploring its mechanisms, efficacy, and potential applications in clinical settings.
Overview of E3 Ligases
E3 ligases are pivotal components of the ubiquitin-proteasome pathway, with over 600 identified in humans. They are responsible for recognizing specific substrates and facilitating the transfer of ubiquitin from E2 conjugating enzymes to these substrates. This process is essential for various cellular processes, including cell cycle regulation, signal transduction, and stress responses. The modulation of E3 ligase activity has emerged as a promising strategy for therapeutic intervention, especially in cancer and neurodegenerative diseases.
This compound functions by binding to specific E3 ligases, thereby influencing their activity. The binding affinity and specificity of E3L1 are critical for its biological effects. Recent studies have shown that E3L1 can induce targeted degradation of oncogenic proteins through the formation of ternary complexes with both the target protein and the E3 ligase.
Table 1: Binding Affinity of this compound
E3 Ligase Target | Binding Affinity (Kd) | IC50 (μM) |
---|---|---|
VHL | 11.5 μM | 12 μM |
CRBN | 15 μM | 10 μM |
UBR1 | 8 μM | 9 μM |
Research Findings
Recent research has highlighted the potential of E3L1 in developing proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that link a ligand for a target protein to an E3 ligase ligand, facilitating the degradation of the target protein through ubiquitination.
- Fragment-Based Lead Discovery : A study utilizing fragment-based lead discovery (FBLD) identified several novel ligands for E3 ligases, including E3L1. These fragments were optimized to enhance their binding affinities and biological activities .
- Case Study - Cancer Therapeutics : In a clinical trial involving patients with metastatic castration-resistant prostate cancer (mCRPC), the PROTAC ARV-110 demonstrated significant efficacy by utilizing VHL as an E3 ligase ligand. This trial underscored the potential of targeting E3 ligases like VHL using compounds such as E3L1 .
Case Studies
Case Study 1: Targeting Oncogenic Proteins
- Objective : To evaluate the effectiveness of E3L1 in degrading mutant forms of oncogenic proteins.
- Methodology : Cells expressing mutant proteins were treated with PROTACs incorporating E3L1.
- Results : Significant degradation was observed, with up to 85% reduction in target protein levels within 24 hours .
Case Study 2: Neurodegenerative Disease Models
- Objective : Assessing the potential of E3L1 in models of neurodegenerative diseases.
- Methodology : Application of PROTACs designed with E3L1 in cellular models expressing misfolded proteins associated with Alzheimer’s disease.
- Results : Enhanced clearance of misfolded proteins was noted, suggesting a therapeutic avenue for neurodegeneration .
Challenges and Future Directions
While the prospects for compounds like E3L1 are promising, several challenges remain:
- Selectivity : Ensuring that ligands specifically target desired E3 ligases without off-target effects is crucial.
- Cell Permeability : Many PROTACs face issues related to cell permeability and stability within biological systems.
- Clinical Translation : Further research is needed to translate these findings into clinical applications effectively.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOLQCCYGBOTL-QDVBFIRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948273-03-7 | |
Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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